FK 565

Overview

Description

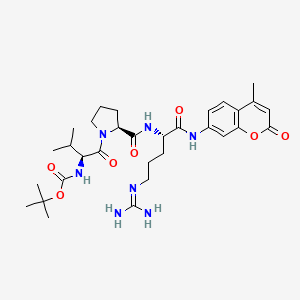

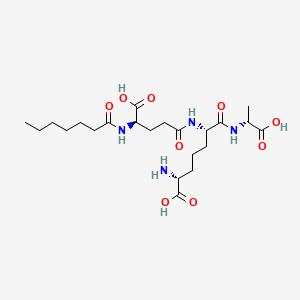

FK 565 is a complex organic compound with the molecular formula C22H38N4O9 This compound is notable for its intricate structure, which includes multiple functional groups such as carboxyl, amide, and keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FK 565 involves multiple steps, starting with the preparation of individual amino acid derivatives. The key steps include:

Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

Coupling Reactions: The protected amino acids are coupled using reagents such as carbodiimides.

Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of large quantities. The process includes:

Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

FK 565 can undergo various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

FK 565 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential role in biological processes and interactions with enzymes.

Medicine: It is investigated for its potential therapeutic effects and as a model compound for drug development.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of FK 565 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

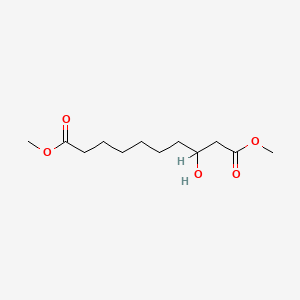

N-Heptanoylglycine: An acylglycine with a similar heptanoyl group.

N-(1-Oxoheptyl)glycine Ethyl Ester: A derivative with an ethyl ester group.

Suberoyl-L-carnitine: A compound with a similar carnitine backbone.

Uniqueness

FK 565 is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name |

(2R,6S)-2-amino-7-[[(1R)-1-carboxyethyl]amino]-6-[[(4R)-4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N4O9/c1-3-4-5-6-10-17(27)26-16(22(34)35)11-12-18(28)25-15(9-7-8-14(23)21(32)33)19(29)24-13(2)20(30)31/h13-16H,3-12,23H2,1-2H3,(H,24,29)(H,25,28)(H,26,27)(H,30,31)(H,32,33)(H,34,35)/t13-,14-,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWBSKCFKHSDHD-LVQVYYBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10229629 | |

| Record name | FK 565 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79335-75-4 | |

| Record name | FK 565 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079335754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FK 565 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FK-565 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD9KDE59ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of N-(1-Oxoheptyl)-D-gamma-glutamyl-(6R)-6-carboxy-L-lysyl-D-alanine (FK-565)?

A1: While the precise mechanism remains to be fully elucidated, FK-565 appears to exert its effects primarily through the activation of macrophages. [] This activation leads to enhanced phagocytic activity, increased production of reactive oxygen species, and elevated lysosomal enzyme activities. [] Furthermore, FK-565 can synergize with interferon-gamma (IFN-γ) to induce membrane-associated interleukin-1 alpha (IL-1α) on human monocytes, contributing to its tumoricidal effects. []

Q2: How does FK-565 affect natural killer (NK) cell activity?

A2: In vitro studies have demonstrated that FK-565 can significantly augment NK cell activity in human blood lymphocytes. [] This enhanced cytotoxicity was observed against K-562 target cells, suggesting a potential role for FK-565 in boosting natural immune defenses against tumors. []

Q3: Does FK-565 influence cytokine production?

A3: Yes, research indicates that FK-565 can modulate the production of several cytokines. It enhances the release of granulocyte-macrophage colony-stimulating factor (GM-CSF) from lipopolysaccharide-stimulated macrophages. [] Additionally, FK-565, in synergy with cisplatin, can increase the release of interleukin-1 (IL-1) and tumor necrosis factor (TNF) by lymphokine-activated killer (LAK) cells. []

Q4: What is the molecular formula and weight of FK-565?

A4: The molecular formula of FK-565 is C25H44N6O8, and its molecular weight is 556.66 g/mol.

Q5: Is there any spectroscopic data available for FK-565?

A5: While the provided research papers do not delve into detailed spectroscopic analysis, the chemical structure of FK-565 suggests that techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) could be employed for its characterization. []

Q6: What is known about the stability of FK-565 under various conditions?

A6: The research papers primarily focus on the biological effects of FK-565 and do not provide comprehensive data on its stability under different conditions. Further investigation is needed to determine its stability in various solvents, temperatures, and pH ranges.

Q7: Does FK-565 exhibit any catalytic properties?

A7: Based on the available research, FK-565 is not reported to possess catalytic properties. Its primary mode of action appears to be through modulating immune responses rather than catalyzing chemical reactions.

Q8: What is the impact of structural modifications on the activity of FK-565?

A9: While the provided research mainly focuses on FK-565 itself, studies on its analog, FK-156, and other derivatives highlight the importance of the peptide backbone and the acyl group for biological activity. [, , ] Systematic SAR studies are crucial to delineate the specific structural features responsible for its immunomodulatory effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[7,19-Dimethyl-2-(3-methylhexa-3,5-dienyl)-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate](/img/structure/B1217268.png)

![2-(4-Chloro-phenyl)-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1217275.png)